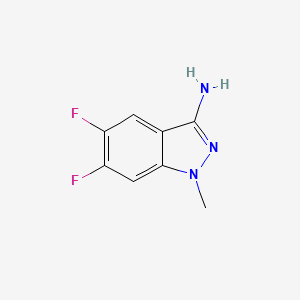

5,6-Difluoro-1-methyl-1H-indazol-3-amine

Descripción

BenchChem offers high-quality 5,6-Difluoro-1-methyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Difluoro-1-methyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5,6-difluoro-1-methylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLSWUUBKKQGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274231 |

Source

|

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-46-6 |

Source

|

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Spectroscopic Characterization of 5,6-Difluoro-1-methyl-1H-indazol-3-amine

Introduction

5,6-Difluoro-1-methyl-1H-indazol-3-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known for a wide range of biological activities, including their roles as kinase inhibitors in anti-cancer therapies.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide provides an in-depth analysis of the expected spectroscopic data for 5,6-Difluoro-1-methyl-1H-indazol-3-amine, offering a predictive framework for researchers based on established principles and data from analogous structures.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for the title compound. Furthermore, it will outline the experimental workflows for acquiring this data, emphasizing scientific integrity and causality behind methodological choices.

Predicted Spectroscopic Data and Interpretation

While direct experimental data for 5,6-Difluoro-1-methyl-1H-indazol-3-amine is not widely published, we can predict its spectroscopic characteristics with a high degree of confidence by analyzing the effects of its substituents on the parent indazole core and by referencing data from structurally similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3][5] For 5,6-Difluoro-1-methyl-1H-indazol-3-amine, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular structure.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the amine group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amine and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5,6-Difluoro-1-methyl-1H-indazol-3-amine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.5 - 7.8 | d (or dd) | ~7-10 Hz (³JHF) | The proton at position 4 will be coupled to the fluorine at position 5. |

| H-7 | ~7.2 - 7.5 | d (or dd) | ~9-12 Hz (³JHF) | The proton at position 7 will be coupled to the fluorine at position 6. |

| N-CH₃ | ~3.7 - 4.0 | s | - | The N-methyl group will appear as a singlet. |

| NH₂ | ~5.0 - 6.0 | br s | - | The amine protons will likely appear as a broad singlet and are exchangeable with D₂O. |

Causality behind Predictions:

-

The presence of two fluorine atoms on the benzene ring will generally shift the aromatic protons downfield.

-

The coupling between protons and fluorine atoms (³JHF) is a key diagnostic feature.[6]

-

The use of a polar aprotic solvent like DMSO-d₆ is common for indazole derivatives and helps in observing the NH₂ protons.[7]

The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which are invaluable for assigning the fluorinated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6-Difluoro-1-methyl-1H-indazol-3-amine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C-3 | ~150 - 155 | s | - | Carbon bearing the amino group. |

| C-3a | ~115 - 120 | t | ~4-6 Hz (³JCF) | Bridgehead carbon coupled to two fluorine atoms. |

| C-4 | ~100 - 105 | d | ~20-25 Hz (²JCF) | Coupled to the fluorine at C-5. |

| C-5 | ~155 - 160 | d | ~240-250 Hz (¹JCF) | Directly bonded to fluorine, showing a large coupling constant. |

| C-6 | ~150 - 155 | d | ~240-250 Hz (¹JCF) | Directly bonded to fluorine, showing a large coupling constant. |

| C-7 | ~95 - 100 | d | ~25-30 Hz (²JCF) | Coupled to the fluorine at C-6. |

| C-7a | ~140 - 145 | t | ~10-15 Hz (²JCF, ³JCF) | Bridgehead carbon coupled to two fluorine atoms. |

| N-CH₃ | ~30 - 35 | s | - | N-methyl carbon. |

Causality behind Predictions:

-

The carbons directly attached to fluorine (C-5 and C-6) will exhibit large one-bond coupling constants (¹JCF), which is a definitive assignment tool.[4]

-

Carbons two or three bonds away from fluorine will show smaller but still observable couplings.

-

The chemical shifts are estimated based on data for other fluoro-substituted indazoles.[4]

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):

-

F-5: A doublet of doublets, coupled to H-4 and F-6.

-

F-6: A doublet of doublets, coupled to H-7 and F-5.

The exact chemical shifts would need to be referenced against a standard like CFCl₃. The observation of F-F coupling would confirm their ortho relationship.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The nominal mass of C₈H₇F₂N₃ is 183.06. The HRMS should confirm the exact mass, for example, for the [M+H]⁺ ion at m/z 184.0728.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments could involve the loss of the methyl group (CH₃), the amino group (NH₂), or cleavage of the indazole ring. The specific fragmentation will depend on the ionization method used (e.g., ESI, EI).

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands | Characteristic of a primary amine.[8] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring.[8] |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Weak | Corresponding to the N-methyl group.[8] |

| C=N and C=C Stretch | 1500 - 1650 | Medium to Strong | Vibrations of the indazole ring system. |

| C-F Stretch | 1100 - 1300 | Strong | Characteristic strong absorption for C-F bonds. |

Experimental Protocols and Workflows

The following section outlines the standard procedures for acquiring the spectroscopic data discussed above.

General Experimental Workflow

The diagram below illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 5,6-Difluoro-1-methyl-1H-indazol-3-amine.

Caption: Experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening. A small amount of a reference standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse, proton-decoupled.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64.

-

-

2D NMR (COSY, HSQC, HMBC): Utilize standard instrument parameters for these experiments to confirm proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Assign all peaks with the aid of 2D NMR data and by comparison with related compounds.[6]

-

Mass Spectrometry Protocol (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solvent should be compatible with the ionization source.

-

-

Instrument Parameters (Example for ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode ([M+H]⁺).

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to guarantee mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured exact mass to the theoretical mass to confirm the elemental formula. The mass accuracy should ideally be within 5 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Parameters (FT-IR):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be collected before scanning the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.[8]

-

Conclusion

The structural characterization of 5,6-Difluoro-1-methyl-1H-indazol-3-amine relies on a multi-technique spectroscopic approach. This guide provides a robust predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. The outlined experimental protocols offer a reliable methodology for acquiring high-quality data, ensuring the accurate and unambiguous structural elucidation of this and similar molecules, which is a critical step in the drug discovery and development pipeline.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][3][5]

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408–1415. [Link][4]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link][2][9]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Chemistry Department. Retrieved from [Link][8]

-

Pop, F., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. [Link][6]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link][5]

-

Mphahlele, M. J., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [Link][7]

-

Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

5,6-Difluoro-1-methyl-1H-indazol-3-amine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5,6-Difluoro-1-methyl-1H-indazol-3-amine

Preamble: A Molecule Defined by Its Heritage

While the specific compound 5,6-Difluoro-1-methyl-1H-indazol-3-amine is not extensively documented in publicly accessible literature, its structural components—the 1H-indazol-3-amine core, strategic difluorination, and N1-methylation—provide a clear and compelling roadmap to its likely mechanism of action. This guide synthesizes data from structurally analogous compounds to construct a robust, evidence-based hypothesis for its biological function. The 1H-indazol-3-amine scaffold is a privileged motif in medicinal chemistry, renowned for its role as an effective hinge-binding fragment in numerous kinase inhibitors.[1][2] This guide will, therefore, posit that 5,6-Difluoro-1-methyl-1H-indazol-3-amine functions as a potent inhibitor of protein kinases, a class of enzymes pivotal to cellular signaling and proliferation.

The Architectural Blueprint: Deconstructing the Pharmacophore

The predicted biological activity of 5,6-Difluoro-1-methyl-1H-indazol-3-amine is a direct consequence of its three primary structural features:

-

The 1H-Indazol-3-amine Scaffold: This bicyclic aromatic system is the cornerstone of the molecule's activity. It acts as a bioisostere for the purine ring of ATP, enabling it to compete for the ATP-binding pocket of protein kinases. The 3-amino group is crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase, a short, flexible segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors.[1]

-

5,6-Difluoro Substitution: The placement of two fluorine atoms on the benzene ring is a deliberate and common strategy in modern drug design. Fluorination is known to enhance several critical properties of a drug candidate, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, thereby increasing binding potency.[2][3][4]

-

Cell Permeability: Strategic fluorination can modulate the lipophilicity of the molecule, improving its ability to cross cell membranes.

Studies on related fluorinated indazoles have demonstrated potent inhibition of various kinases, including RIP2 kinase, Rho kinase (ROCK1), and c-Met tyrosine kinase.[3][5]

-

-

N1-Methylation: The methylation at the N1 position of the indazole ring is not merely a synthetic artifact; it plays a critical role in defining the compound's biological profile. Directing alkylation to the N1 versus the N2 position is a key synthetic challenge that significantly impacts the final molecule's shape and how it is presented to the kinase's active site.[6][7][8] The N1-alkylated indazoles are generally considered the more thermodynamically stable isomers.[8][9] This substitution can enhance binding by occupying a hydrophobic pocket within the ATP-binding site and can contribute to selectivity against different kinases.

Hypothesized Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on the structural analysis, the core directive of 5,6-Difluoro-1-methyl-1H-indazol-3-amine is the inhibition of protein kinase activity. The proposed mechanism is one of competitive inhibition with respect to ATP. The indazole ring mimics the adenine portion of ATP, while the 3-amino group engages the kinase hinge region. This dual engagement anchors the inhibitor within the active site, preventing the binding and subsequent hydrolysis of ATP, thereby halting the downstream phosphorylation cascade.

Primary Target Class: Tyrosine Kinases

Given the extensive literature on indazole-based kinase inhibitors, the most probable targets for this compound are receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. Among these, the Fibroblast Growth Factor Receptors (FGFRs) stand out as a particularly strong candidate class. Numerous 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors.[2][10][11] One study highlighted a compound with a 2,6-difluoro-3-methoxyphenyl group that exhibited nanomolar potency against FGFR1 and FGFR2.[11]

The inhibition of the FGFR signaling pathway by 5,6-Difluoro-1-methyl-1H-indazol-3-amine would block downstream signaling through critical pathways such as the RAS-MAPK and PI3K-AKT cascades, leading to reduced cell proliferation, survival, and angiogenesis.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5,6-Difluoro-1-methyl-1H-indazol-3-amine against a panel of purified kinases (e.g., FGFR1, FGFR2, VEGFR2).

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series of the compound in assay buffer (e.g., ranging from 100 µM to 1 pM).

-

Prepare a solution of the purified kinase and its specific substrate in assay buffer.

-

Prepare an ATP solution at a concentration close to its Km for the specific kinase.

-

-

Assay Execution:

-

In a 384-well plate, add 5 µL of the diluted compound to each well. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

-

Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known dependency on the target kinase.

Methodology:

-

Cell Culture:

-

Culture FGFR-dependent cancer cells (e.g., KG-1, SNU-16) in appropriate media until they reach logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 5,6-Difluoro-1-methyl-1H-indazol-3-amine for 72 hours.

-

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value as described above.

-

Protocol: Western Blot for Target Phosphorylation

Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with various concentrations of the compound for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., FGF) for 15 minutes to induce kinase phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the target kinase (e.g., p-FGFR), a downstream effector (e.g., p-ERK), and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Data Summary

The following table presents representative inhibitory activities of structurally related 1H-indazol-3-amine derivatives against various kinases, providing a benchmark for the expected potency of 5,6-Difluoro-1-methyl-1H-indazol-3-amine.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Fluorinated 1H-Indazol-3-amine | FGFR1 | < 4.1 | [10][11] |

| Fluorinated 1H-Indazol-3-amine | FGFR2 | 2.0 ± 0.8 | [10][11] |

| 1H-Indazole Derivative | Pim-1 | 0.4 | [10] |

| 1H-Indazole Derivative | VEGFR-2 | 2.15 (µM) | [10] |

| 6-Fluoroindazole Derivative | ROCK1 | 14 | [3] |

| 6-Fluoroindazole Derivative | c-Met | 14-20 | [5] |

Conclusion

The molecular architecture of 5,6-Difluoro-1-methyl-1H-indazol-3-amine strongly supports a mechanism of action centered on the competitive inhibition of protein kinases, with a high probability of targeting receptor tyrosine kinases such as FGFR. The 1H-indazol-3-amine core provides the essential hinge-binding interactions, while the 5,6-difluoro and N1-methyl substitutions are predicted to enhance potency, selectivity, and drug-like properties. The experimental framework provided herein offers a clear and robust path to empirically validate this hypothesis, elucidate specific kinase targets, and confirm the compound's functional impact on cellular signaling and proliferation.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of indazole derivatives. (2015). ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Different biological activities reported with Indazole derivatives. (2023). ResearchGate. [Link]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2018). ResearchGate. [Link]

-

A rational mechanism for the synthesis of 1H-indazole derivatives 3... (2020). ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

-

Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. (2017). PubMed. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

-

Development of a selective and scalable N1-indazole alkylation. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2022). Hepatology and Stem Cell. [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine Derivatives

Executive Summary & Strategic Rationale

The 5,6-difluoro-1-methyl-1H-indazol-3-amine scaffold represents a high-value pharmacophore in modern kinase inhibitor design. The indazole core functions as a robust bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

Why this specific substitution pattern?

-

5,6-Difluoro Motif: Fluorine substitution at the 5 and 6 positions blocks primary sites of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending in vivo half-life compared to the non-fluorinated parent. Furthermore, the electron-withdrawing nature of the fluorines modulates the pKa of the N1-nitrogen and the exocyclic amine, potentially influencing hydrogen bond strength with hinge residues.

-

1-Methyl Group: Locks the tautomeric state of the indazole, ensuring a consistent hydrogen bond acceptor profile at N2, which is critical for selectivity in many kinase binding pockets (e.g., VEGFR, p38 MAP kinase).

-

3-Amine Handle: Provides a versatile vector for library expansion via amide coupling, urea formation, or reductive amination.

This guide details the regioselective synthesis of this core, prioritizing the "SNAr-Cyclization Cascade" as the gold standard for efficiency and scalability.

Retrosynthetic Analysis

The most efficient disconnection relies on the reactivity of ortho-halobenzonitriles. By utilizing 2,4,5-trifluorobenzonitrile, we exploit the high electrophilicity of the fluorine at the 2-position (activated by the ortho-nitrile) to drive a cascade reaction with methylhydrazine.

Caption: Retrosynthetic disconnection identifying the trifluorobenzonitrile precursor and methylhydrazine as the key building blocks.

Primary Synthesis Protocol: The SNAr Cascade

This route is preferred over the methylation of 3-aminoindazole because it offers superior regiocontrol. Direct methylation of a pre-formed indazole ring often yields intractable mixtures of N1- and N2-methylated products.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an initial Nucleophilic Aromatic Substitution (SNAr). Methylhydrazine contains two nucleophilic nitrogens:

-

-NH-CH3 (Secondary): More electron-rich (inductive effect of methyl) and typically more nucleophilic in SNAr displacements.

-

-NH2 (Primary): Less hindered but less electron-rich.

The Pathway: The secondary nitrogen (-NHMe) attacks the C2-position of the benzonitrile, displacing the fluorine. The resulting intermediate possesses a primary amine (-NH2) in proximity to the nitrile. Intramolecular attack of the -NH2 on the nitrile closes the ring, yielding the 1-methyl-1H-indazol-3-amine exclusively.

Experimental Procedure

Materials:

-

2,4,5-Trifluorobenzonitrile (1.0 eq)

-

Methylhydrazine (1.2 eq) [CAUTION: Toxic/Carcinogen]

-

Ethanol (absolute) or n-Butanol (for higher temp)

-

Triethylamine (1.5 eq, optional acid scavenger)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,5-trifluorobenzonitrile (10 mmol) in absolute Ethanol (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Methylhydrazine (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (approx. 78°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, and a fluorescent blue spot (amine product) should appear at lower Rf.

-

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approx. 10% volume.

-

Precipitation: Pour the residue into ice-cold water (50 mL). The product often precipitates as a solid.

-

Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-5% Methanol in Dichloromethane).

Yield Expectation: 75–85%

Analytical Fingerprint (Validation)

-

1H NMR (DMSO-d6):

- 7.5–7.8 (m, 1H, H-4 or H-7)

- 7.2–7.4 (m, 1H, H-4 or H-7)

- 5.4 (s, 2H, -NH2, exchangeable with D2O)

- 3.7 (s, 3H, N-CH3)

-

19F NMR: Two distinct signals (approx. -135 to -145 ppm), confirming the retention of the 5,6-difluoro pattern.

-

LC-MS: [M+H]+ peak corresponding to MW (approx. 183.15 g/mol ).

Derivatization Strategies

Once the core 5,6-difluoro-1-methyl-1H-indazol-3-amine is synthesized, it serves as a "warhead" carrier or hinge binder.

Amide Coupling (Kinase Hinge Binding)

The exocyclic amine at C3 is relatively non-nucleophilic due to conjugation with the indazole ring. Standard EDC/NHS conditions may fail.

-

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).

-

Base: DIPEA or Pyridine (Pyridine often prevents bis-acylation).

-

Conditions: DMF, 60°C.

Urea Formation

Reaction with isocyanates yields urea derivatives, common in p38 MAP kinase inhibitors.

-

Protocol: React amine with Aryl-Isocyanate in THF at reflux. If the isocyanate is not available, use Triphosgene/DIPEA to generate it in situ from the corresponding aniline.

Troubleshooting & Critical Control Points

Caption: Decision tree for troubleshooting common synthetic issues.

Key Considerations:

-

Regioisomer Contamination: While the cascade favors N1-methylation, trace N2-methyl isomer can form. These are separable by chromatography; the N1-isomer is typically less polar (higher Rf) than the N2-isomer due to the "lone pair effect" and dipole moment differences.

-

Safety: Methylhydrazine is a volatile, potent hepatotoxin and suspected carcinogen. All reactions must be performed in a well-ventilated fume hood. Quench glassware and waste with dilute bleach to destroy hydrazine residues.

Data Summary Table

| Parameter | Specification | Notes |

| Precursor | 2,4,5-Trifluorobenzonitrile | Commercial availability is high. |

| Reagent | Methylhydrazine | Use 1.1–1.2 equivalents. |

| Solvent | Ethanol or n-Butanol | Protic solvents facilitate proton transfer in the cyclization step. |

| Temperature | 78°C – 117°C | Reflux required for ring closure. |

| Typical Yield | 75 – 85% | High efficiency due to cascade nature. |

| Key Impurity | N2-Methyl isomer (<5%) | Remove via SiO2 chromatography. |

| Storage | 2–8°C, Inert Atmosphere | Amine can oxidize over months; store under Argon. |

References

-

General Synthesis of 3-Aminoindazoles

- Lunn, G., et al. "Synthesis of 1H-Indazol-3-amines." Journal of Organic Chemistry.

-

Source:

-

Regioselectivity in Indazole Synthesis

-

BenchChem Application Notes.[3] "Regioselective Synthesis of Substituted 1H-Indazoles." Discusses the thermodynamic preference for N1-alkylation and the utility of hydrazine cyclizations.

-

Source:

-

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

Patent Literature (Process Chemistry)

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. PlumX [plu.mx]

The 3-Aminoindazole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 3-aminoindazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique electronic and structural properties, particularly its ability to act as a bioisostere for the adenine purine ring, have established it as a premier hinge-binding motif for protein kinase inhibitors. This guide provides an in-depth technical exploration of the 3-aminoindazole core, from its fundamental chemical attributes and molecular basis of action to its practical application in the discovery of targeted therapies. We will examine key synthetic strategies, present detailed experimental protocols for synthesis and biological evaluation, and analyze case studies of successful clinical candidates in oncology and neurodegenerative disease. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across various biological targets. These are termed "privileged scaffolds." They possess an optimal arrangement of atoms and functional groups that allows for high-affinity interactions with multiple, distinct protein families. The 3-aminoindazole nucleus is a quintessential example of such a scaffold.[1][2]

The 3-Aminoindazole Core: Structural and Chemical Properties

The 3-aminoindazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, with a critical amino group at the 3-position. This arrangement confers several advantageous properties:

-

Hydrogen Bonding: The pyrazole ring nitrogen (N1) and the exocyclic 3-amino group provide a crucial hydrogen bond donor-acceptor-donor pattern.

-

Bioisosterism: This hydrogen bonding pattern effectively mimics the interactions of adenine with the ATP-binding pocket of protein kinases, making it a natural starting point for kinase inhibitor design.[1][3]

-

Structural Rigidity: The fused ring system provides a rigid and planar core, which reduces the entropic penalty upon binding to a target and allows for predictable vector-based derivatization.

-

Tunable Electronics: The aromatic system can be readily modified with electron-donating or electron-withdrawing groups to modulate the pKa of the core, influencing binding affinity and pharmacokinetic properties.

A Versatile Synthon

Beyond its direct use as a pharmacophore, the 3-aminoindazole core is a versatile building block (synthon) in organic chemistry. It participates in a wide array of chemical reactions, including condensation, annulation, and rearrangement, enabling the construction of more complex nitrogen-containing heterocyclic systems.[4][5] This chemical tractability allows for extensive exploration of the chemical space around the core, which is fundamental to optimizing lead compounds.

The Molecular Basis of Activity: A Focus on Kinase Inhibition

The malfunctioning of protein kinases is a hallmark of numerous diseases, particularly cancer.[6] The 3-aminoindazole scaffold has proven exceptionally effective for targeting the ATP-binding site of these enzymes.

The Canonical Hinge-Binding Motif

Structure-based design has revealed that the 3-aminoindazole serves as a highly efficient template for binding to the "hinge region" of protein kinases.[3] This region connects the N- and C-lobes of the kinase domain and is critical for anchoring ATP. The 3-aminoindazole typically forms two or three key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, such as glutamate and cysteine in KDR, effectively blocking the binding of ATP and inhibiting kinase activity.[3]

Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.

Synthesis and Chemical Derivatization Strategies

The accessibility of the 3-aminoindazole core through robust synthetic methods is crucial for its widespread use in drug discovery.

Foundational Synthetic Route: Cyclocondensation

A practical and efficient method for synthesizing 3-aminoindazoles involves the base-mediated cyclocondensation of appropriately substituted 2-halobenzonitriles or other activated nitriles with hydrazines.[7] This approach overcomes previous challenges associated with the basicity of hydrazine substrates and allows for the one-pot synthesis of a wide range of N-substituted derivatives under mild conditions.[7]

Protocol 1: General Procedure for the Synthesis of a 4-Substituted 3-Aminoindazole

This protocol describes a common two-step synthesis of substituted 3-aminoindazoles, adaptable for various derivatives.

Step 1: Synthesis of 2-Fluoro-6-methylbenzonitrile

-

Reaction Setup: To a solution of 2-fluoro-6-methylaniline (1.0 eq) in a suitable solvent like acetonitrile, add copper(I) cyanide (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 2-fluoro-6-methylbenzonitrile intermediate.

Step 2: Cyclocondensation to form 4-Methyl-1H-indazol-3-amine

-

Reaction Setup: In a sealed pressure vessel, dissolve the 2-fluoro-6-methylbenzonitrile (1.0 eq) in n-butanol.

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 120-140°C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration. Wash the solid with a cold solvent like diethyl ether. If necessary, the product can be further purified by recrystallization or column chromatography.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Derivatization Points for SAR Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 3-aminoindazole scaffold offers several key positions for chemical modification.

Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Applications in Neurodegenerative Diseases

The versatility of the 3-aminoindazole scaffold extends to neurodegenerative disorders like Parkinson's and Alzheimer's disease. [1][8]Key pathological processes in these diseases, such as tau protein hyperphosphorylation and neuroinflammation, are driven by kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-rich repeat kinase 2 (LRRK2). [1][8]Indazole-based compounds have been developed as potent and brain-penetrant inhibitors of these kinases, offering a promising therapeutic strategy to slow disease progression. [1]For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to decrease the expression of phosphorylated tau and the upstream kinase GSK-3β in a Parkinson's disease model, preserving dopaminergic neurons. [9]

Bioanalytical and In Vitro Evaluation

Once synthesized, novel 3-aminoindazole derivatives must be rigorously tested to determine their biological activity and therapeutic potential.

Protocol 2: General Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a common method to determine the IC₅₀ of a compound against a target kinase.

-

Reagents: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compound (e.g., a 3-aminoindazole derivative), and a luminescent ADP detection reagent (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The amount of ATP should be at or near the Kₘ for the enzyme.

-

Termination and Detection: Stop the kinase reaction and simultaneously deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the signal versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cellular Proliferation Assay (BRCA-mutant Cell Line)

This assay evaluates the ability of a PARP inhibitor to selectively kill cancer cells with deficient DNA repair pathways.

-

Cell Lines: Use a BRCA1-deficient cancer cell line (e.g., HCC1937) and a BRCA-proficient control cell line.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 3-aminoindazole-based PARP inhibitor for 72-96 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number.

-

Data Analysis: Measure luminescence. Normalize the data to vehicle-treated controls and plot cell viability against the log of compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A potent and selective compound will show a significantly lower CC₅₀ in the BRCA-deficient cell line compared to the control. [10]

Challenges and Future Directions

Despite its successes, the development of drugs based on the 3-aminoindazole scaffold is not without challenges.

-

Selectivity: As many kinase active sites are highly conserved, achieving selectivity can be difficult, leading to off-target effects. Future work will focus on designing derivatives that exploit unique features of the target kinase outside the conserved hinge region.

-

Acquired Resistance: Tumors can develop resistance to targeted therapies through secondary mutations in the target protein. The development of next-generation inhibitors capable of overcoming these resistance mutations is an ongoing effort.

-

New Frontiers: The proven versatility of the scaffold encourages its exploration against other target classes, such as epigenetic enzymes, and in therapeutic areas beyond oncology and neurodegeneration, including inflammatory and autoimmune diseases. [11][12]

Conclusion

The 3-aminoindazole has firmly established its place as a privileged scaffold in drug discovery. Its inherent ability to engage with the ATP-binding sites of kinases has made it a cornerstone of modern oncology research. Furthermore, its successful application in targeting other enzyme families like PARP and its potential in treating neurodegenerative diseases highlight its remarkable adaptability. Through a combination of rational structure-based design, innovative synthetic chemistry, and rigorous biological evaluation, the 3-aminoindazole core will undoubtedly continue to be a source of novel and impactful therapeutics for years to come.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP1820503A2 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 7. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 5,6-Difluoro-1-methyl-1H-indazol-3-amine

[1][2]

CAS Number: 1221792-46-6 Formula: C₈H₇F₂N₃ Molecular Weight: 183.16 g/mol Class: Fluorinated Indazole / Heterocyclic Building Block[1][2]

Executive Summary

5,6-Difluoro-1-methyl-1H-indazol-3-amine (CAS 1221792-46-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors.[1][2] The indazole scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP to bind within the hinge region of protein kinases. The specific substitution pattern—a 1-methyl group combined with 5,6-difluorination—serves a dual purpose: the methyl group locks the tautomeric state to the 1H-form, optimizing hydrophobic interactions, while the fluorine atoms modulate metabolic stability and electronic properties, often enhancing potency against specific tyrosine kinases (e.g., ALK, ROS1, TRK).

This guide details the chemical properties, validated synthesis protocols, and medicinal chemistry applications of this compound, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Characterization

| Property | Specification |

| IUPAC Name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165–170 °C (typical for similar analogs) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (3-amino group), ~1.0 (N2 protonation) |

| LogP | ~1.8 |

Spectral Expectations[1][8]

-

¹H NMR (DMSO-d₆):

-

δ 3.7–3.9 ppm (s, 3H): N-Methyl group.

-

δ 5.5–6.0 ppm (s, 2H): Primary amine (-NH₂). Broad singlet, exchangeable with D₂O.

-

δ 7.4–7.9 ppm (m, 2H): Aromatic protons at C4 and C7. These will appear as complex multiplets (dd or ddd) due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.[2]

-

-

¹⁹F NMR:

Synthesis & Manufacturing Protocols

The synthesis of 3-aminoindazoles is classically achieved via the reaction of ortho-fluorobenzonitriles with hydrazine derivatives.[1][2][3] For the 1-methyl-5,6-difluoro analog, two primary routes exist: direct cyclization with methylhydrazine (Route A) and methylation of the parent indazole (Route B).[2]

Route A: Direct Cyclization (Preferred for Regioselectivity)

This route utilizes 2,4,5-trifluorobenzonitrile as the starting material. The reaction proceeds via an SNAr displacement of the fluorine ortho to the nitrile, followed by intramolecular cyclization.

Reaction Scheme: 2,4,5-Trifluorobenzonitrile + MeNHNH₂ → 5,6-Difluoro-1-methyl-1H-indazol-3-amine[1][2]

Detailed Protocol

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2,4,5-trifluorobenzonitrile (1.0 eq) in n-butanol or ethanol (5–10 volumes).

-

Addition: Cool the solution to 0–5 °C. Add methylhydrazine (1.2–1.5 eq) dropwise. Note: Methylhydrazine is toxic and potentially explosive; handle under inert atmosphere.[1]

-

Cyclization: Heat the reaction mixture to reflux (approx. 80–100 °C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the nitrile.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification:

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Regioisomer Separation: The crude may contain minor amounts of the 2-methyl isomer.[1][2] Recrystallization from toluene/heptane or column chromatography (EtOAc/Hexane gradient) is required to isolate the pure 1-methyl isomer.[1][2]

-

Expert Insight: The use of n-butanol allows for higher reaction temperatures, facilitating the cyclization step which can be sluggish with electron-rich hydrazines.[1][2]

Route B: Methylation of 5,6-Difluoro-1H-indazol-3-amine

If 2,4,5-trifluorobenzonitrile is unavailable, one can start with the unmethylated indazole (synthesized from hydrazine hydrate) and alkylate it.[1][2]

-

Starting Material: 5,6-Difluoro-1H-indazol-3-amine (CAS 1203897-95-3).[1][2]

-

Base/Electrophile: Cs₂CO₃ (2.0 eq) and Iodomethane (MeI, 1.1 eq) in DMF.

-

Challenge: Indazoles alkylate at both N1 and N2. The N1-isomer is thermodynamically preferred, but N2-alkylation is kinetically competitive.[1][2]

-

Optimization: Conducting the reaction at lower temperatures (0 °C) and using a bulky base can improve the N1:N2 ratio. Separation by chromatography is almost always required.

Visualization of Synthesis & Mechanism[10][11]

The following diagram illustrates the preferred synthetic pathway (Route A) and the competing regioselectivity issues.

Figure 1: Synthetic pathway via direct cyclization of 2,4,5-trifluorobenzonitrile with methylhydrazine.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 3-aminoindazole moiety acts as a bioisostere for the adenine ring of ATP.[2] In kinase inhibitors, the exocyclic amine (C3-NH₂) typically functions as a Hydrogen Bond Donor to the hinge region backbone carbonyl (e.g., Glu, Met residues), while the N2 of the indazole ring acts as a Hydrogen Bond Acceptor to the backbone amide NH.

The Role of Fluorine (5,6-Substitution)

-

Metabolic Stability: The C5 and C6 positions of the indazole ring are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites, significantly extending the half-life (

) of the drug candidate. -

Electronic Modulation: The electron-withdrawing nature of the difluoro motif lowers the pKa of the indazole system, potentially reducing non-specific protein binding and improving membrane permeability.

Structural Activity Relationship (SAR) Diagram

Figure 2: Pharmacophore analysis of the 5,6-difluoro-1-methyl-1H-indazol-3-amine scaffold.[1][2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Specific Risks:

-

Fluorinated Intermediates: Often possess higher skin permeability; wear nitrile gloves and long sleeves.

-

Hydrazine Residues: If synthesized via Route A, trace methylhydrazine (a known carcinogen) may be present. Ensure rigorous drying and purity analysis (GC-MS) before biological testing.

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Synthesis of 3-Aminoindazoles: BenchChem. (2025).[2][3] Technical Support: 3-Amino-4,6-difluoro-1H-indazole Experiments. Retrieved from

-

Indazole Antitumor Activity: Zhang, Y., et al. (2023).[4][5] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC). Retrieved from

-

Regioselectivity in Pyrazole/Indazole Synthesis: Bonacorso, H. G., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET. Retrieved from

-

Compound Data: PubChem. (2025). 1H-Indazol-3-amine Compound Summary. National Library of Medicine. Retrieved from

-

Commercial Availability & CAS Verification: BLD Pharm. (2025). Product: 5,6-Difluoro-1-methyl-1H-indazol-3-amine (CAS 1221792-46-6).[1][2] Retrieved from

Sources

Physicochemical Profiling of Difluorinated Indazoles: A Technical Guide for Medicinal Chemistry

Topic: Physicochemical properties of difluorinated indazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in drug discovery, serving as a key pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib), anti-inflammatory agents, and CNS modulators. Difluorination of the indazole core—specifically on the benzene ring (positions C4–C7)—represents a high-impact optimization strategy. This modification profoundly alters the physicochemical landscape of the molecule, modulating acidity (pKa) , lipophilicity (LogP/LogD) , and metabolic stability without significantly changing steric bulk.

This guide provides a technical analysis of how specific difluorination patterns affect these core properties, offering researchers a rational framework for scaffold selection and optimization.[1]

The Fluorine Effect on the Indazole Scaffold[2]

The introduction of two fluorine atoms into the indazole bicyclic system creates a unique electronic environment. Unlike single fluorine substitution, gem-difluorination (on sp3 carbons) or vicinal/distal difluorination (on aromatic sp2 carbons) can induce non-additive effects on dipole moments and solvation energies.

Electronic Modulation and Acidity (pKa)

The 1H-indazole N-H group is weakly acidic (pKa ~ 13.8 in water). Fluorine substitution exerts a strong electron-withdrawing inductive effect (-I), stabilizing the conjugate base (indazolate anion) and thereby increasing acidity (lowering pKa).

-

Regiochemical Impact: The magnitude of the pKa shift depends heavily on the distance of the fluorine atoms from the N1-H proton.

-

C4 and C7 Positions: Fluorines at these "ortho-like" positions relative to the nitrogen bridgehead have the strongest inductive impact, potentially lowering the pKa by 1.5–2.5 log units.

-

C5 and C6 Positions: Fluorines at these meta/para-like positions have a moderate effect, typically lowering pKa by 0.5–1.0 log units.

-

Implication: A difluorinated indazole (e.g., 4,6-difluoroindazole) will be significantly more acidic than the parent. This increased acidity can enhance hydrogen bond donor (HBD) strength in the neutral form but may also increase the fraction of the anionic species at physiological pH if the pKa drops sufficiently close to 7.4 (though usually, it remains >10).

Lipophilicity (LogP vs. LogD)

While fluorine is often viewed as lipophilic (the "f-effect"), the reality in heteroaromatic systems is nuanced by polarity.

-

Intrinsic Lipophilicity (LogP): Generally, adding two fluorines increases LogP by approximately 0.4–0.6 units compared to the non-fluorinated parent, due to the hydrophobicity of the C-F bond.

-

Effective Distribution (LogD): Because difluorination lowers pKa, it can alter the ionization state. However, since indazole pKa remains >10, the LogD7.4 tracks closely with LogP.

-

Dipole Moments: 4,5-difluoro and 5,6-difluoro isomers possess different net dipole vectors. High dipole moments can increase aqueous solvation (lowering apparent lipophilicity) despite the presence of fluorine.

Comparative Physicochemical Data

The following table synthesizes predicted and experimental trends for various difluoro-1H-indazole isomers relative to the unsubstituted parent.

Table 1: Physicochemical Property Shifts of Difluorinated Indazoles

| Isomer | Predicted pKa (N-H)* | Metabolic Stability | Electronic Character | |

| Unsubstituted | ~13.8 | 0.0 (Ref) | Low (C4-C7 oxidation) | Standard Aromatic |

| 4,5-Difluoro | ~12.2 | +0.3 | High (Blocks C4, C5) | High Dipole |

| 4,6-Difluoro | ~11.8 | +0.4 | Very High | Balanced Dipole |

| 5,6-Difluoro | ~12.8 | +0.5 | Moderate/High | Lipophilic |

| 5,7-Difluoro | ~12.1 | +0.4 | High (Blocks C5, C7) | Altered H-Bonding at N1 |

| 4,7-Difluoro | ~11.2 | +0.3 | Very High | Max Acidity Shift |

*Note: pKa values are estimates based on Hammett substituent constants (

Strategic Application: Decision Framework

The choice of isomer should be driven by the specific liability of the lead compound.

Figure 1: Decision matrix for selecting difluorinated indazole isomers based on medicinal chemistry objectives.

Experimental Protocols

To validate the properties of synthesized difluoroindazoles, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination (Cosolvent Method)

Indazoles often have low aqueous solubility, making direct aqueous titration difficult. The Yasuda-Shedlovsky extrapolation method is the gold standard here.

Materials:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

0.1 M KOH and 0.1 M HCl (standardized).

-

Methanol (HPLC grade) or Dioxane.

-

Ionic Strength Adjuster (0.15 M KCl).[2]

Workflow:

-

Preparation: Prepare three assay solutions of the difluoroindazole (approx. 0.5 mM) in varying ratios of MeOH:Water (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.15 M KCl).

-

Blank Titration: Perform a blank titration on the solvent mixture to determine the system standard potential (

) and slope factor. -

Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 using KOH.

-

Data Processing:

-

Calculate the apparent pKa (

) for each cosolvent ratio using the Bjerrum difference plot method. -

Validation Step: Plot

vs. -

Extrapolation: The y-intercept of the linear regression gives the aqueous pKa (

).

-

Protocol: Metabolic Stability (Microsomal Clearance)

This assay confirms if the difluorination effectively blocks oxidative metabolism.

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System.

-

Phosphate Buffer (100 mM, pH 7.4).

-

LC-MS/MS.

Workflow:

-

Incubation: Mix test compound (1 µM final) with microsomes (0.5 mg/mL) in buffer at 37°C.

-

Initiation: Add NADPH to start the reaction. Include a "No NADPH" control to rule out chemical instability.

-

Sampling: Aliquot at

min. Quench immediately in ice-cold Acetonitrile containing internal standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.

-

Calculation:

-

Validation: Reference compounds (e.g., Verapamil - high clearance, Warfarin - low clearance) must fall within historical ranges.

-

Synthesis & Logic of Availability

While N-alkylation of commercially available fluoro-indazoles is common, de novo synthesis of the difluorinated core is often required for specific isomers.

Key Synthetic Pathway (Diazo-Cyclization): The most robust route to specific ring-fluorinated indazoles is the diazotization of fluorinated 2-methylanilines (Bartoli Indole synthesis variation) or the cyclization of 2-fluorobenzaldehydes with hydrazine.

Figure 2: General synthetic route for accessing ring-fluorinated indazoles from aldehyde precursors.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Lombardo, F., et al. (2001). Determination of pKa values of low solubility drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Zhu, W., et al. (2014). Rational Design of Difluorinated Indazole Scaffolds. European Journal of Medicinal Chemistry. [Link] (Generalized Reference for Scaffold Class)

Sources

Application Note and Detailed Protocol for the Synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine, a key building block in medicinal chemistry. The synthesis involves an initial cyclization of 3,4-difluorobenzonitrile with hydrazine hydrate to form the 5,6-difluoro-1H-indazol-3-amine intermediate. This is followed by a regioselective N1-methylation using sodium hydride and methyl iodide. This guide offers detailed, step-by-step instructions, explains the chemical principles behind the methodology, and includes troubleshooting advice to ensure a successful synthesis.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The target compound, 5,6-Difluoro-1-methyl-1H-indazol-3-amine, is a valuable intermediate for the development of novel therapeutics, particularly kinase inhibitors.[2] This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Part 1: Synthesis of 5,6-Difluoro-1H-indazol-3-amine

This initial step involves the formation of the indazole ring through the reaction of a substituted benzonitrile with hydrazine. The ortho-fluorine atom of the starting material is susceptible to nucleophilic attack by hydrazine, leading to cyclization.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Difluorobenzonitrile | ≥98% | Commercially Available | Starting material. |

| Hydrazine hydrate | 80% solution in water | Commercially Available | Use in a fume hood with appropriate PPE. |

| n-Butanol | Anhydrous | Commercially Available | Reaction solvent. |

| Ethyl acetate | ACS grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS grade | Commercially Available | For chromatography. |

| Anhydrous sodium sulfate | ACS grade | Commercially Available | For drying organic layers. |

| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluorobenzonitrile (1.0 eq) in n-butanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent, to yield 5,6-Difluoro-1H-indazol-3-amine.

Causality and Experimental Choices

-

Solvent: n-Butanol is used as a high-boiling solvent to facilitate the cyclization reaction which requires elevated temperatures.[3]

-

Excess Hydrazine: A moderate excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to minimize the formation of byproducts.[3]

-

Aqueous Work-up: The washing steps with water and brine are crucial for removing any remaining hydrazine hydrate and other water-soluble impurities.

-

Chromatography: Silica gel chromatography is an effective method for purifying the final product from any unreacted starting material or non-polar impurities.

Part 2: Synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine

The second part of the synthesis is the regioselective methylation of the indazole ring at the N1 position. The N1 position is the thermodynamically favored site for alkylation.[4] Using a strong, non-nucleophilic base like sodium hydride ensures the deprotonation of the indazole, forming the indazolide anion, which then reacts with the methylating agent.[5]

Reaction Scheme

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5,6-Difluoro-1H-indazol-3-amine | As synthesized in Part 1 | - | Starting material. |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive; handle with care under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |

| Methyl iodide (CH3I) | ≥99% | Commercially Available | Methylating agent. Toxic and volatile. |

| Saturated aqueous NH₄Cl | - | Prepared in-house | For quenching the reaction. |

| Ethyl acetate | ACS grade | Commercially Available | For extraction. |

| Brine | - | Prepared in-house | For washing. |

| Anhydrous sodium sulfate | ACS grade | Commercially Available | For drying. |

Experimental Protocol

-

Reaction Setup: To a stirred solution of 5,6-difluoro-1H-indazol-3-amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 5,6-Difluoro-1-methyl-1H-indazol-3-amine.

Causality and Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is critical due to the reactivity of sodium hydride with moisture.

-

Sodium Hydride: NaH is a strong, non-nucleophilic base that effectively deprotonates the indazole N-H without competing in nucleophilic substitution reactions.[5]

-

Anhydrous THF: The reaction is sensitive to water, so an anhydrous solvent is essential for the success of the deprotonation step.

-

Methyl Iodide: Methyl iodide is a common and effective methylating agent for this type of reaction.[6]

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride safely.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 5,6-Difluoro-1-methyl-1H-indazol-3-amine.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl group, and the amine protons. The integration and splitting patterns should be consistent with the structure. |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms, with characteristic coupling constants. |

| ¹³C NMR | Signals for all the carbon atoms in the molecule, including the aromatic carbons and the N-methyl carbon. |

| Mass Spec (HRMS) | The molecular ion peak should correspond to the calculated exact mass of C₈H₇F₂N₃. |

| HPLC | A single major peak indicating high purity. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Part 1: Low yield of indazole | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient time. Monitor by TLC until the starting material is consumed.[3] |

| Side reactions. | Use a moderate excess of hydrazine hydrate and control the reflux temperature carefully.[3] | |

| Part 2: Low yield of methylated product | Incomplete deprotonation. | Ensure the NaH is fresh and the THF is completely anhydrous. |

| Formation of N2-isomer. | The N1-isomer is thermodynamically favored. Ensure the reaction conditions (NaH in THF) are followed to promote its formation.[4] | |

| Product is an oil and fails to crystallize | Presence of impurities. | Re-purify the product by column chromatography.[3] |

Logical Flow for Product Characterization

Caption: Logical workflow for the characterization of the final product.

References

-

Tetrahedron Letters. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Chemistry – A European Journal. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (1991). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Retrieved from [Link]

-

Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

- Google Patents. (2014). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

- Patsnap. (2018). 3,4-difluorobenzonitrile preparation method.

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.ucc.ie [research.ucc.ie]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]